
(4R,4'R)-2,2'-((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,4’R)-2,2’-((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a complex organic compound that features a dioxolane ring and two dihydrooxazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Formation of the Dihydrooxazole Rings: The dihydrooxazole rings can be formed by the cyclization of amino alcohols with carboxylic acids or their derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dioxolane ring or the phenyl groups.
Reduction: Reduction reactions could target the oxazole rings or the phenyl groups.
Substitution: The compound can undergo substitution reactions, especially at the phenyl groups or the oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation reagents like bromine (Br2) or chlorination agents can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (4R,4’R)-2,2’-((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) can be used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
In biological research, this compound might be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry
In industrial applications, the compound could be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of (4R,4’R)-2,2’-((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) would depend on its specific application. For example, as a chiral ligand, it would facilitate the formation of chiral complexes that can catalyze asymmetric reactions. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
相似化合物的比较
Similar Compounds
(4R,4’R)-2,2’-((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(4-methyl-4,5-dihydrooxazole): Similar structure but with methyl groups instead of phenyl groups.
(4R,4’R)-2,2’-((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(4-ethyl-4,5-dihydrooxazole): Similar structure but with ethyl groups instead of phenyl groups.
Uniqueness
The uniqueness of (4R,4’R)-2,2’-((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) lies in its specific combination of functional groups, which can impart distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
分子式 |
C23H24N2O4 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC 名称 |
(4R)-2-[(4R,5R)-2,2-dimethyl-5-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-dioxolan-4-yl]-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C23H24N2O4/c1-23(2)28-19(21-24-17(13-26-21)15-9-5-3-6-10-15)20(29-23)22-25-18(14-27-22)16-11-7-4-8-12-16/h3-12,17-20H,13-14H2,1-2H3/t17-,18-,19+,20+/m0/s1 |
InChI 键 |
FTWDLHRHPOWNEO-VNTMZGSJSA-N |
手性 SMILES |
CC1(O[C@H]([C@@H](O1)C2=N[C@@H](CO2)C3=CC=CC=C3)C4=N[C@@H](CO4)C5=CC=CC=C5)C |
规范 SMILES |
CC1(OC(C(O1)C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12889388.png)

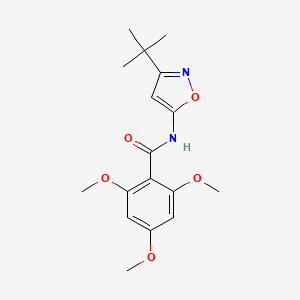


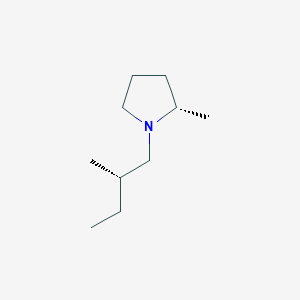
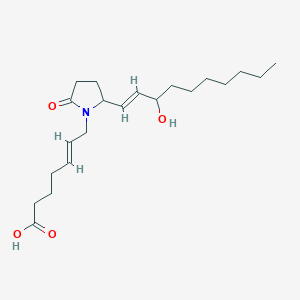
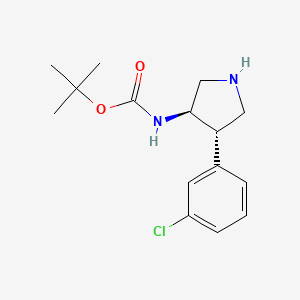
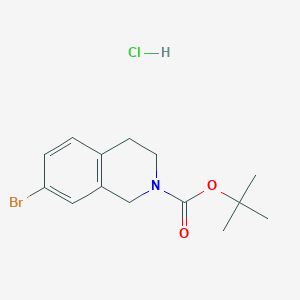

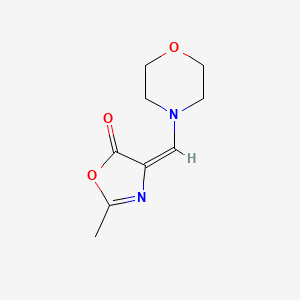

![5-Oxazolepropanoic acid, 2-methyl-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12889472.png)

